5-Chloro-1,2,3,4-tetrahydroquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEUNVPURFJRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 1,2,3,4 Tetrahydroquinoline and Its Analogs
Classical Synthetic Approaches and Their Mechanistic Underpinnings
Traditional methods for constructing the tetrahydroquinoline scaffold remain fundamental in organic synthesis. These approaches often involve the formation of the heterocyclic ring through cyclization or the reduction of a pre-existing quinoline (B57606) core.
Cyclization Reactions in the Formation of the Tetrahydroquinoline Ring System (e.g., derived from Friedländer-type approaches)
The Friedländer synthesis is a classic and versatile method for constructing quinoline derivatives, which can then be reduced to the corresponding tetrahydroquinolines. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgresearchgate.net The reaction can be catalyzed by acids or bases. wikipedia.org
The mechanism of the Friedländer synthesis can proceed through two primary pathways. In the first, an aldol (B89426) condensation between the 2-amino-substituted carbonyl compound and the enolizable ketone or aldehyde forms an aldol adduct. This intermediate then undergoes dehydration and subsequent intramolecular cyclization via imine formation to yield the quinoline. wikipedia.org Alternatively, the reaction can initiate with the formation of a Schiff base between the reactants, followed by an intramolecular aldol-type condensation and dehydration to afford the final quinoline product. wikipedia.org Innovations in this method have included the use of various catalysts like trifluoroacetic acid, p-toluenesulfonic acid, and iodine to improve reaction efficiency. wikipedia.orgnih.gov Environmentally friendly approaches have also been developed, such as conducting the reaction in water without a catalyst. organic-chemistry.org
While the Friedländer synthesis directly produces quinolines, subsequent reduction is necessary to obtain tetrahydroquinolines. However, other cyclization strategies can lead directly to the tetrahydroquinoline ring system. For instance, visible light-mediated cyclization of 2-vinylanilines with conjugated aldehydes provides a mild and efficient route to highly substituted tetrahydroquinolines. nih.gov This process involves the key role of imine and iminium intermediates that absorb visible light to generate reactive excited states, leading to cyclization. nih.gov
Reductive Strategies for Quinoline Precursors to 5-Chloro-1,2,3,4-tetrahydroquinoline
The direct reduction of quinoline precursors is a common and straightforward approach to synthesize this compound. researchgate.netnih.gov This method is valued for its high atom efficiency. acs.org A variety of reducing agents and catalytic systems have been employed for this transformation, with the choice often influencing the chemoselectivity and reaction conditions.
Catalytic hydrogenation is a powerful and widely used technique. acs.org For the synthesis of this compound, the hydrogenation of 6-chloroquinoline (B1265530) using noble metal-based catalysts is a model reaction. acs.org Supported gold catalysts have shown unusual chemoselectivity in this regard. acs.org Palladium on carbon (Pd/C) is another effective catalyst for the complete saturation of the quinoline ring system. A nitrogen-doped carbon-supported palladium catalyst (Pd/CN) has been developed for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions. rsc.org
Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. rsc.orgnih.gov This method utilizes hydrogen donors like formic acid or ammonia (B1221849) borane (B79455) in the presence of a catalyst. For instance, an iridium catalyst with formic acid can be used for the transfer hydrogenation of quinolones. rsc.org Cobalt-amido cooperative catalysis enables the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia borane as the reductant at room temperature. nih.gov Further reduction can then yield the tetrahydroquinoline. nih.gov Gold nanoparticles supported on TiO2 have also been shown to catalyze the reduction of quinolines to 1,2,3,4-tetrahydroquinolines using a hydrosilane/ethanol (B145695) system. researchgate.netresearchgate.net
A regioselective hydrosilylation method promoted by a hydrogen atom transfer (HAT) mechanism provides another route to reduced N-heterocycles from bicyclic aromatics. nih.gov This strategy allows for the use of commercially available substituted quinolines that can be rapidly and divergently functionalized. nih.gov
Table 1: Comparison of Reductive Strategies for Quinoline Precursors
| Reductive Strategy | Catalyst/Reagent | Key Features |
|---|---|---|
| Catalytic Hydrogenation | Pd/C, Au/support, Pd/CN | High atom efficiency, can be highly chemoselective. acs.orgrsc.org |
| Transfer Hydrogenation | Ir/Formic Acid, Co/Ammonia Borane, Au/TiO₂/Hydrosilane | Avoids high-pressure H₂, can be regioselective. rsc.orgnih.govresearchgate.net |
| Hydrosilylation | Triethylsilane/TFA | Regioselective, suitable for functionalized quinolines. nih.gov |
Modern Catalytic Methods in Tetrahydroquinoline Synthesis
Contemporary synthetic chemistry has seen the emergence of powerful catalytic methods that offer enhanced efficiency, selectivity, and functional group tolerance for the synthesis of tetrahydroquinolines.
Metal-Catalyzed Processes
Transition metal catalysis has revolutionized the construction of complex molecules, and the synthesis of tetrahydroquinolines is no exception. Palladium and titanium catalysts, in particular, have proven to be highly effective.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. ias.ac.inwikipedia.org This reaction is a cornerstone of modern organic synthesis due to its mild conditions and broad substrate scope. ias.ac.inwikipedia.org It provides a powerful tool for the synthesis of N-aryl compounds, which can be precursors to or components of tetrahydroquinoline structures.
A two-step procedure involving an initial intermolecular hydroaminoalkylation followed by an intramolecular Buchwald-Hartwig amination gives direct access to 1,2,3,4-tetrahydroquinolines. researchgate.net This modular approach allows for the construction of diverse tetrahydroquinoline derivatives. The development of sterically demanding phosphine (B1218219) ligands like (2-biphenyl)di-tert-butylphosphine (Johnphos) has been crucial for the success of these amination reactions. researchgate.netias.ac.in
Palladium catalysis is also employed in other types of cyclization reactions leading to tetrahydroquinolines. For example, a palladium-catalyzed formal [4+2] cycloaddition involving the activation of C(sp³)–H bonds provides a direct route to tetrahydroquinoline skeletons from amidotolyl precursors and allenes. acs.org Furthermore, ligand-dependent, palladium-catalyzed stereodivergent [4+2] cycloaddition reactions have been developed for the asymmetric synthesis of chiral tetrahydroquinolines. nih.gov
Titanium-catalyzed hydroaminoalkylation is an atom-economical reaction that involves the addition of an amine's α-C-H bond across an alkene's C=C double bond. researchgate.netd-nb.info This method offers a direct route to alkylated amines and N-heterocycles.
A notable application of this methodology is a two-step synthesis of 1,2,3,4-tetrahydroquinolines. researchgate.net The process begins with a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, catalyzed by a titanium complex. The resulting intermediate then undergoes an intramolecular Buchwald-Hartwig amination to form the tetrahydroquinoline ring. researchgate.net This strategy highlights the synergy between different catalytic systems. Titanium catalysts have also been developed for the hydroaminoalkylation of ethylene (B1197577) with secondary amines, expanding the scope of this transformation. d-nb.inforesearchgate.net Furthermore, the sequential combination of titanium-catalyzed hydroamination of alkynes followed by the titanium-catalyzed hydrosilylation of the intermediate imines provides an efficient one-pot process for synthesizing secondary amines, which can be precursors for more complex heterocyclic structures. organic-chemistry.org
Table 2: Overview of Modern Catalytic Methods
| Catalytic Method | Metal Catalyst | Key Transformation |
|---|---|---|
| Buchwald-Hartwig Amination | Palladium | C-N bond formation via cross-coupling. ias.ac.inwikipedia.org |
| C-H Activation/Cycloaddition | Palladium | Formal [4+2] cycloaddition to form the quinoline core. acs.org |
| Hydroaminoalkylation | Titanium | Atom-economical addition of amines to alkenes. researchgate.netd-nb.info |
Rhodium-Catalyzed Approaches (e.g., C-H Functionalization)
Rhodium catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles through C-H activation and functionalization. nih.gov These methods often involve the chelation-assisted activation of a C-H bond, followed by annulation with an alkyne or other coupling partner to construct the quinoline core. nih.govnih.gov For instance, a one-pot synthesis of substituted isoquinoline (B145761) derivatives has been achieved from aromatic ketoximes and alkynes via rhodium-catalyzed C-H bond activation. nih.gov This strategy involves a proposed mechanism of chelation-assisted oxidative addition of Rh(I) to an ortho C-H bond, followed by alkyne insertion, reductive elimination, and cyclization. nih.gov
Similarly, Rh(III)-catalyzed syntheses of isoquinolones have been developed via the C-H activation/annulation of benzoylhydrazines and alkynes. rsc.orgdocumentsdelivered.com Rhodium complexes, in various oxidation states (+1, +2, and +3), are proficient at functionalizing C-H bonds through distinct mechanistic pathways, leading to a wide variety of heterocycles. researchgate.net These cascade processes enable the de novo synthesis of heterocyclic systems rather than just the functionalization of pre-existing ones. researchgate.net The development of these methods has been applied to the total synthesis of natural products and biologically relevant molecules, demonstrating their utility in complex settings. nih.gov
| Catalyst System | Starting Materials | Product Type | Key Features |
| Rh(I) | Aromatic Ketoximes, Alkynes | Isoquinolines | One-pot, highly regioselective. nih.gov |
| Rh(III) | Benzoylhydrazines, Alkynes | Isoquinolones | Internally oxidizing directing group strategy. rsc.orgdocumentsdelivered.com |
| Rh(I)/Rh(III) | Aryl Imines, Alkenes | Tetrahydroquinolines | Chelation-assisted C-H alkylation. nih.gov |
Iron-Mediated Heterocyclization
Iron, being an abundant and environmentally benign metal, has garnered significant attention as a catalyst for synthesizing N-heterocycles. researchgate.netiosrjournals.org Iron-catalyzed domino reactions provide an efficient pathway to 1,2,3,4-tetrahydroquinolines. nih.gov One such strategy involves the reduction of a nitro group in substrates like 4-(2-nitrobenzyl)-2-cycloalken-1-ones using iron powder in acetic acid. nih.gov This reduction generates an aniline (B41778) intermediate, which then undergoes an intramolecular Michael addition to form the tricyclic tetrahydroquinoline system in high yields. nih.gov
Another iron-mediated approach involves the heterocyclization of aryl azides. A commercially available and air-stable iron(III) complex, [Fe(III)(F20TPP)Cl], promotes an intramolecular nitrene C-H insertion process. nih.gov This method provides a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines. The proposed mechanism involves the formation of an iron-nitrene complex, which then abstracts a side-chain γ-hydrogen to form a benzylic radical that subsequently cyclizes. nih.gov Furthermore, iron-catalyzed tandem alcohol substitution and hydroamination reactions have been developed to access tetrahydroisoquinolines from benzylic alcohols tethered to an unactivated alkene, forming two carbon-nitrogen bonds in a single step. nih.gov
| Catalyst/Reagent | Substrate Type | Reaction Type | Yield |
| Iron Powder / Acetic Acid | 4-(2-nitrobenzyl)-2-cycloalken-1-one | Reduction-Michael Addition | 76% nih.gov |
| [Fe(III)(F20TPP)Cl] | Aryl Azide with Alkene Side Chain | Nitrene C-H Insertion | 72-81% nih.gov |
| FeCl3 / AgSbF6 | Benzylic Alcohol with Alkene Tether | Tandem Alcohol Substitution/Hydroamination | Moderate nih.gov |
Silver-Catalyzed Reductions
Silver catalysis offers a mild and environmentally friendly approach for the synthesis of 1,2,3,4-tetrahydroquinoline (B108954) derivatives through the reduction of quinolines. acs.orgnih.govorganic-chemistry.org A notable ligand- and base-free method utilizes a silver catalyst for the reduction of quinolines in water at room temperature. acs.orgnih.govacs.org Mechanistic studies indicate that the active reducing species is a silver-hydride (Ag-H). acs.orgnih.govorganic-chemistry.org
This protocol was optimized using 2-methylquinoline (B7769805) as a model substrate with phenylsilane (B129415) (PhSiH3) as the reducing agent. While solvents like toluene (B28343) and chloroform (B151607) were ineffective, the reaction proceeded in excellent yields in ethanol or water. acs.org The catalyst loading could be reduced to 5 mol% of AgOTf while maintaining a high isolated yield. acs.org The choice of silane (B1218182) is crucial, with PhSiH3 and diphenylsilane (B1312307) (Ph2SiH2) being effective, whereas other silanes did not promote the reaction. acs.org The reaction demonstrates good substrate compatibility, providing a practical route to various tetrahydroquinolines. organic-chemistry.org
| Catalyst | Reductant | Solvent | Temperature | Key Feature |
| AgOTf (5 mol%) | PhSiH3 | Water | Room Temp. | Ligand- and base-free, environmentally friendly. acs.orgacs.org |
| AgOAc | PhSiH3 | Water | Room Temp. | Good yield. acs.org |
| Ag3PO4 | PhSiH3 | Water | Room Temp. | Good yield. acs.org |
Other Transition Metal Catalysis (e.g., Cobalt, Nickel)
Cobalt-Catalyzed Approaches: Cobalt complexes have proven effective in the synthesis of tetrahydroquinolines through various mechanisms. A chiral catalyst generated from N,N'-dioxide and Co(BF4)2·6H2O facilitates an asymmetric tandem 1,5-hydride transfer/cyclization, yielding optically active tetrahydroquinolines with high enantioselectivities under mild conditions. nih.gov Another strategy involves a cobalt-mediated regioselective intramolecular cyclization of diynenitriles, which are tethered by a silicon-oxygen bond, to form polycyclic pyridines that can be converted to tetrahydroquinolines. researchgate.net
Additionally, cobalt complexes are used in transfer hydrogenation reactions. The combination of CoBr2·H2O and a terpyridine ligand catalyzes the transfer hydrogenation of N-heteroarenes using ammonia-borane (NH3·BH3) at ambient conditions. organic-chemistry.org A phosphine-free Co(II) complex has also been shown to be effective for the synthesis of quinolines, which are precursors to tetrahydroquinolines. rsc.org In some cases, controlling the reaction is key; a cobalt-amido cooperative catalyst allows for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines, avoiding overreduction to the tetrahydroquinoline. nih.gov
Nickel-Catalyzed Approaches: Nickel catalysis is a versatile tool in organic synthesis, including the formation of heterocyclic compounds. While specific examples for the direct synthesis of this compound via nickel catalysis are not prominently detailed in the provided context, nickel catalysts are known to promote a variety of C-C and C-N bond-forming reactions that are fundamental to the assembly of such scaffolds.
Organocatalytic and Metal-Free Protocols
Organocatalysis and metal-free approaches provide sustainable alternatives to transition metal-based syntheses. organic-chemistry.org A notable example is the enantioselective intramolecular 1,5-hydride transfer followed by a ring-closure reaction, which is a redox-neutral cascade that forms ring-fused tetrahydroquinolines with high enantioselectivity. acs.org Chiral phosphoric acids have also been employed as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org This process involves a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester. organic-chemistry.org
Another metal-free strategy involves the use of an electron donor-acceptor (EDA) complex. A visible-light-driven annulation between N,N-substituted dialkyl anilines and activated alkenes can be achieved where the EDA complex is formed in situ between the aniline donor and a catalytic acceptor like 1,2-dibenzoylethylene. semanticscholar.org The catalytic acceptor is regenerated by aerobic oxidation, allowing for the selective functionalization of aromatic amines under mild photochemical conditions. semanticscholar.org Boronic acids can also catalyze the one-pot tandem reduction of quinolines followed by reductive alkylation to furnish N-alkyl tetrahydroquinolines. organic-chemistry.org
| Catalyst Type | Reaction | Key Features |
| Chiral Brønsted Acid | Intramolecular 1,5-hydride transfer/cyclization | Redox neutral, high enantioselectivity. acs.org |
| Chiral Phosphoric Acid | Dehydrative cyclization/asymmetric reduction | Sole catalyst, excellent yields and enantioselectivities. organic-chemistry.org |
| 1,2-dibenzoylethylene (Acceptor) | Visible-light EDA complex formation/annulation | Metal-free, aerobic regeneration of catalyst. semanticscholar.org |
| Boronic Acid | Tandem reduction/reductive alkylation | One-pot, mild conditions. organic-chemistry.org |
Photocatalytic and Electrocatalytic Methodologies
Photocatalysis has emerged as a powerful strategy for synthesizing tetrahydroquinolines under mild conditions using visible light. cornell.edu One method involves the cyclization of iodoaryl vinyl derivatives using a photocatalytic system. This reaction tolerates various functional groups and, significantly, allows for the synthesis of N-unprotected tetrahydroquinolines. cornell.eduresearchgate.net
Natural pigments like chlorophyll (B73375) can also act as green and efficient photosensitizers. acs.org In a visible-light photoredox catalysis process, chlorophyll facilitates the synthesis of tetrahydroquinolines from N,N-dimethylanilines and maleimides in the presence of air. This reaction proceeds via a direct sp3 C-H bond functionalization. acs.org The combination of Brønsted acid catalysis with visible-light induction enables a highly enantioselective synthesis of 2-substituted tetrahydroquinolines from 2-aminoenones through a relay process involving cyclization and transfer hydrogenation. organic-chemistry.org
| Photocatalyst/System | Substrates | Reaction Type | Key Features |
| Ir(ppy)3 | Iodoaryl vinyl derivatives | Reductive cyclization | Mild conditions, tolerates N-unprotected substrates. cornell.eduresearchgate.net |
| Chlorophyll | N,N-dimethylanilines, Maleimides | Photoredox sp3 C-H functionalization | Green photosensitizer, uses visible light and air. acs.org |
| Visible Light / Chiral Phosphoric Acid | 2-Aminoenones | Relay cyclization/transfer hydrogenation | Highly enantioselective. organic-chemistry.org |
Advanced Synthetic Strategies
Advanced synthetic strategies for accessing the 1,2,3,4-tetrahydroquinoline scaffold often focus on efficiency, atom economy, and the construction of molecular complexity in a minimal number of steps. Domino reactions, also known as cascade or tandem reactions, are a prime example. nih.gov These processes allow for multiple transformations to occur in a single operation without isolating intermediates, which is a hallmark of green chemistry. nih.gov Syntheses involving reduction-initiated Michael additions or metal-mediated nitrene insertions fall under this category, providing rapid access to complex tetrahydroquinoline cores. nih.gov
The "borrowing hydrogen" (BH) methodology represents another sophisticated, atom-economical strategy for forming C-N bonds. nih.gov This approach has been applied to the direct synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols using a manganese pincer complex. The reaction proceeds through a cycle of alcohol dehydrogenation to an intermediate aldehyde, condensation with the amine, and subsequent reduction of the resulting imine by the "borrowed" hydrogen. This avoids the separate reduction step typically required after forming a quinoline via dehydrogenative coupling. nih.gov
Furthermore, the strategic combination of different catalytic modes, such as the relay catalysis involving a gold complex and a chiral Brønsted acid for consecutive hydroamination/asymmetric transfer hydrogenation, showcases the advanced level of control achievable in modern synthesis. organic-chemistry.org These methods not only provide access to the basic tetrahydroquinoline structure but also allow for precise control over stereochemistry and substitution patterns.
Domino, Tandem, and Cascade Reactions for Ring Formation
Domino, tandem, and cascade reactions are highly efficient one-pot strategies for constructing the tetrahydroquinoline ring system, as they combine multiple bond-forming events into a single synthetic operation without isolating intermediates. acs.org This approach significantly enhances synthetic efficiency and reduces waste.
A prominent strategy involves the tandem synthesis from simple precursors like acetophenone (B1666503) and nitrobenzaldehyde derivatives. rsc.orgiastate.edu In one such method, a bifunctional catalyst, such as palladium nanoparticles supported on a metal-organic framework (Pd/UiO-66(HCl)), facilitates an initial Claisen-Schmidt condensation followed by a reductive intramolecular cyclization to form the tetrahydroquinoline core. rsc.orgrsc.org Operando NMR studies have been crucial in elucidating the complex reaction network, identifying reactive intermediates like 2-phenyl-3,4-dihydroquinoline, and optimizing conditions to achieve high yields. rsc.orgiastate.edu
Other powerful cascade reactions include:
Gold-Catalyzed Tandem Reactions : A gold catalyst acting as a π-Lewis acid can initiate a hydroamination step, followed by an asymmetric transfer hydrogenation using a chiral phosphate, to produce tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org
Biomimetic Reduction Cascade : Chiral tetrahydroquinolines can be synthesized from 2-aminochalcones through a one-pot cascade biomimetic reduction. This process involves an acid-catalyzed formation of an aromatic quinoline intermediate, followed by an asymmetric reduction.
Borrowing Hydrogen Methodology : This atom-economical cascade reaction can construct tetrahydroquinolines from 2-aminobenzyl alcohols and a secondary alcohol, with water as the only byproduct. nih.govacs.org A manganese(I) pincer complex can catalyze the reaction, which involves the formation of both a C-C and a C-N bond in a single operation. nih.govacs.org
Aza-Michael-Michael Cascade : An organocatalytic aza-Michael-Michael cascade reaction provides an efficient and highly enantioselective route to 2,3,4-trisubstituted tetrahydroquinolines. nih.gov
| Reaction Type | Catalyst System | Starting Materials | Key Features | Citations |
| Tandem Condensation/Cyclization | Pd/UiO-66(HCl) | Acetophenone and 2-nitrobenzaldehyde (B1664092) derivatives | One-pot, bifunctional catalysis, complex network identified by operando NMR. | rsc.orgiastate.edursc.org |
| Tandem Hydroamination/Transfer Hydrogenation | Gold catalyst / Chiral Phosphate | N-aryl propargylamines | Gold acts as both a π-Lewis acid and a chiral Lewis acid. | organic-chemistry.org |
| Cascade Biomimetic Reduction | Ruthenium catalyst / Phenanthridine / Chiral Phosphoric Acid | 2-Aminochalcones | Employs a regenerable NAD(P)H model. | |
| Borrowing Hydrogen Cascade | Manganese(I) PN³ pincer complex | 2-Aminobenzyl alcohols and secondary alcohols | Atom-economical, water is the only byproduct, no external reductant needed. | nih.govacs.org |
| Aza-Michael-Michael Cascade | Organocatalyst (e.g., diarylprolinol silyl (B83357) ether) | α,β-Unsaturated aldehydes and anilines with nitroalkenes | Highly enantioselective, forms trisubstituted products. | nih.gov |
| [4+2] Aza-Annulation | Trifluoromethanesulfonyl anhydride (B1165640) activation | Secondary N-arylamides and alkenes | Forms dihydroquinolines, which are then reduced to tetrahydroquinolines. | organic-chemistry.org |
Multicomponent Reactions (MCRs) for Diverse Substitution Patterns
Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating libraries of structurally diverse molecules from three or more starting materials in a single synthetic step. nih.govrsc.org This approach is particularly valuable for synthesizing highly substituted tetrahydroquinoline systems, allowing for the introduction of multiple points of diversity in one operation. nih.gov
One efficient, modular method involves the Lewis acid-catalyzed interaction of dihydropyridines with glyoxalate and various anilines to afford the core tetrahydroquinoline structure. nih.gov This process can be extended into a tandem one-pot reaction where the dihydropyridine (B1217469) is generated in situ from a pyridinium (B92312) salt. Subsequent electrophilic reactions on the secondary amine of the tetrahydroquinoline product allow for the incorporation of additional components, leading to final targets with up to six points of diversity. nih.gov
Another significant MCR is a four-component cascade reaction that combines anilines, carboxylic anhydrides, propenol, and alcohols. acs.org This rhodium(III)-catalyzed process proceeds via a C-H functionalization/cyclization/nucleophilic substitution pathway, enabled by an in situ directing group formation strategy, to efficiently construct α-alkoxyl tetrahydroquinolines from basic starting materials. acs.org The Mannich reaction, a classic MCR, is also employed to synthesize tetrahydroquinoline-derived N-Mannich bases by reacting the core heterocycle with an aldehyde and a secondary amine. nih.gov
The advantages of MCRs include synthetic efficiency, operational simplicity, and atom economy, which shortens reaction times and facilitates the creation of diverse molecular libraries for biological screening. nih.govresearchgate.net
| MCR Type | Components | Key Features | Citations |
| Dihydropyridine-based [4+2] Cycloaddition | Dihydropyridines, Glyoxalate, Anilines | Modular, allows for up to 6 diversity points in tandem processes. | nih.gov |
| C-H Functionalization Cascade | Anilines, Carboxylic Anhydrides, Propenol, Alcohols | Rhodium-catalyzed, four-component, in situ directing group formation. | acs.org |
| Mannich Reaction | Tetrahydroquinoline, Aldehydes, Secondary Amines | One-pot synthesis of N-Mannich bases with diverse functional groups. | nih.gov |
Stereoselective and Enantioselective Syntheses of Tetrahydroquinolines
The development of stereoselective and enantioselective methods is crucial for accessing chiral tetrahydroquinolines, which are prevalent in biologically active compounds. nih.gov These strategies typically rely on asymmetric catalysis to control the formation of stereocenters during the synthesis.
A common and direct approach is the asymmetric hydrogenation of the corresponding quinoline precursors. Iridium-catalyzed asymmetric hydrogenation has been shown to be particularly effective. acs.org In a notable example, the same iridium catalyst can produce both enantiomers of chiral tetrahydroquinoline derivatives simply by changing the solvent, providing a highly flexible route to either (R)- or (S)-products with excellent yields and enantioselectivities (up to 98% ee). acs.org
Other prominent enantioselective methods include:
Palladium-Catalyzed Carboamination : An intramolecular Pd-catalyzed carboamination of aniline derivatives bearing pendant alkenes with aryl or alkenyl halides can generate tetrahydroquinolines with quaternary carbon stereocenters in high enantiomeric ratios (>95:5 er). nih.govrsc.org This reaction forms a C-C bond, a C-N bond, and a stereocenter in a single step. rsc.org
Chiral Brønsted Acid Catalysis : Chiral phosphoric acids are versatile catalysts for these syntheses. They can catalyze the dehydrative cyclization of 2-aminochalcones followed by an asymmetric reduction with a Hantzsch ester to give tetrahydroquinolines with excellent yields and enantioselectivities. organic-chemistry.org They can also be used in combination with a gold catalyst in tandem reactions. organic-chemistry.org
Copper-Catalyzed Hydroallylation : The asymmetric hydroallylation of 1,2-dihydroquinolines, catalyzed by a copper hydride complex with a chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE), yields 4-allyl substituted tetrahydroquinolines with high enantioselectivity (up to 95% ee). acs.org
| Method | Catalyst System | Key Feature | Reported Enantioselectivity (ee) | Citations |
| Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / Chiral Ligand | Solvent-controlled enantiodivergence. | 81-98% | acs.org |
| Alkene Carboamination | Pd₂(dba)₃ / (S)-Siphos-PE | Creates quaternary stereocenters. | up to 98:2 er | nih.govrsc.org |
| Dehydrative Cyclization/Reduction | Chiral Phosphoric Acid | Catalyst performs two distinct transformations. | Excellent | organic-chemistry.org |
| Asymmetric Hydroallylation | CuCl / (R,R)-Ph-BPE / DMMS | Introduces a functionalizable allyl group at C4. | 86-95% | acs.org |
| Cascade Biomimetic Reduction | Ru-complex / Chiral Phosphoric Acid | One-pot cascade from 2-aminochalcones. | up to 90% |
Regioselective Chlorination and Functionalization on the Tetrahydroquinoline Core
The synthesis of this compound typically achieves regioselectivity by utilizing starting materials that already contain the chlorine atom at the desired position. This precursor-directed approach ensures the chloro-substituent is correctly placed on the benzene (B151609) ring prior to the formation of the heterocyclic ring. For instance, the synthesis can start from a correspondingly substituted aniline, such as 4-chloro-2-alkenylaniline, which then undergoes cyclization.
Once the this compound core is formed, further functionalization can be carried out to introduce additional complexity. Modern synthetic methods allow for the modification of the tetrahydroquinoline scaffold, including at the C-H bonds. For example, direct α-functionalization through dehydrogenative cross C(sp³)-C(sp²) coupling of tetrahydroquinolines with other molecules, such as indoles, has been achieved using copper/iridium catalysis. nih.govacs.org Similarly, visible-light-photoredox catalysis can mediate the C-H amination of the tetrahydroquinoline core. nih.govacs.org While these methods have been demonstrated on the parent tetrahydroquinoline, they represent viable strategies for the late-stage functionalization of the 5-chloro analog, offering pathways to novel derivatives.
A two-step procedure involving a regioselective intermolecular hydroaminoalkylation of an ortho-chlorostyrene followed by an intramolecular Buchwald-Hartwig amination provides another route to the core structure, where the halogen's position on the starting material dictates the final substitution pattern. researchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and related heterocycles aims to reduce environmental impact by using safer solvents, developing more efficient catalytic systems, and utilizing renewable resources. acs.org
Solvent-Free and Aqueous Media Reactions
A significant focus of green synthetic chemistry is the replacement of volatile and hazardous organic solvents with environmentally benign alternatives like water. researchgate.net Several methods for tetrahydroquinoline synthesis have been adapted to aqueous conditions. For example, the cyclocondensation reaction of aniline derivatives with cyclic enol ethers can be effectively catalyzed by Lewis acids such as aluminum chloride (AlCl₃) in water, often providing better yields than in organic solvents or under solvent-free conditions. researchgate.net
In some cases, the synthesis can be performed in water without any catalyst. The one-pot reaction of aldehydes, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) to form polyhydroquinoline derivatives can proceed in refluxing water, offering a simple and environmentally friendly method. umich.edu Electrochemical synthesis also represents a green approach; the hydrocyanomethylation or hydrogenation of quinolines can be achieved using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor, avoiding bulk chemical reagents under mild conditions. rsc.orgrsc.org
| Method | Catalyst | Solvent | Key Green Feature | Citations |
| Cyclocondensation | AlCl₃ | Water | Replaces hazardous organic solvents with water. | researchgate.net |
| Multicomponent Reaction | None | Water | Catalyst-free reaction in an environmentally benign solvent. | umich.edu |
| Electrochemical Hydrogenation | None | Acetonitrile | Avoids noble metals and high-pressure hydrogen gas. | rsc.orgrsc.org |
Renewable Starting Materials and Sustainable Catalysis
Sustainable synthesis endeavors to use starting materials derived from renewable feedstocks and catalysts that are abundant, non-toxic, and efficient. The "borrowing hydrogen" methodology is a prime example of sustainable catalysis, as it is an atom-economical process that typically generates water as the sole byproduct. acs.org The use of catalysts based on earth-abundant metals, such as manganese, instead of precious metals like iridium or ruthenium, further enhances the sustainability of this method for tetrahydroquinoline synthesis. nih.govacs.org
The concept of using building blocks derived from renewable biomass instead of petrochemicals is a cornerstone of green chemistry. For instance, strategies have been developed for the total synthesis of related alkaloids using starting materials derived entirely from wood (xylochemicals), demonstrating a sustainable alternative to conventional synthetic approaches. acs.org This principle can be applied to the synthesis of the tetrahydroquinoline framework.
Furthermore, electrochemical methods contribute to sustainable catalysis by using electricity to drive reactions, thereby eliminating the need for stoichiometric chemical oxidants or reductants and often operating under mild conditions. rsc.org
Chemical Transformations and Reactivity of 5 Chloro 1,2,3,4 Tetrahydroquinoline
Functional Group Interconversions on the Chloro-Substituted Aromatic Ring
The chloro-substituent at the C5 position of the tetrahydroquinoline ring is a key functional handle for various interconversion reactions, primarily through transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution.
Modern cross-coupling methodologies have proven highly effective for modifying the C5 position. The Suzuki-Miyaura coupling, which forges carbon-carbon bonds, allows for the introduction of aryl and vinyl substituents. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base to couple the aryl chloride with a boronic acid or ester. Similarly, the Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of 5-amino-1,2,3,4-tetrahydroquinoline derivatives by coupling the chloro-substituted core with various primary or secondary amines. wikipedia.org This reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands, such as XPhos, which are designed to promote the challenging C-N bond formation. nih.gov
Beyond palladium catalysis, nucleophilic aromatic substitution (SNAr) offers a more classical route to displace the chloro group, although it often requires harsh reaction conditions due to the relatively unactivated nature of the aryl chloride. For instance, treatment with aqueous ammonia (B1221849) in a sealed tube at high temperatures (180°C) can yield 5-amino-1,2,3,4-tetrahydroquinoline. Other nucleophiles like sodium methoxide (B1231860) in refluxing methanol (B129727) can be used to produce the corresponding 5-methoxy analog.
The following table summarizes representative functional group interconversions at the C5 position:
| Reaction Type | Reagents/Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-1,2,3,4-tetrahydroquinoline | 54-89% | |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, XPhos | 5-(Arylamino)-1,2,3,4-tetrahydroquinoline | N/A | |
| Nucleophilic Substitution (Amination) | NH₃ (aq), 180°C | 5-Amino-1,2,3,4-tetrahydroquinoline | 58% | |
| Nucleophilic Substitution (Methoxylation) | NaOMe, MeOH (reflux) | 5-Methoxy-1,2,3,4-tetrahydroquinoline | 67% |
Reactions at the Nitrogen Atom (N-Derivatization)
The secondary amine (N1) in the 5-chloro-1,2,3,4-tetrahydroquinoline core is a versatile site for functionalization, readily undergoing reactions such as alkylation, acylation, and reductive amination to yield a diverse range of N-substituted derivatives. researchgate.netresearchgate.net
N-Alkylation and N-Acylation: Direct N-alkylation can be achieved by reacting the tetrahydroquinoline with alkyl halides. researchgate.net Similarly, N-acylation is commonly performed using acyl chlorides or anhydrides to introduce carbonyl functionalities. For instance, reaction with chloroacetyl chloride produces the corresponding N-chloroacetyl derivative, which can serve as a precursor for further modifications. researchgate.net A boronic acid-catalyzed, one-pot tandem reduction of the corresponding quinoline (B57606) followed by reductive alkylation with a carbonyl compound represents another efficient method to access N-alkylated tetrahydroquinolines. organic-chemistry.org
N-Arylation: As mentioned previously, the Buchwald-Hartwig cross-coupling reaction is a powerful tool for N-arylation, creating a C-N bond between the tetrahydroquinoline nitrogen and an aryl halide. wikipedia.orgacs.org This transformation significantly expands the structural diversity accessible from the parent heterocycle.
Carbamate Formation: Reaction with chloroformates, such as (–)-(1R)-menthyl chloroformate, leads to the formation of diastereomeric carbamates. scirp.org This derivatization is particularly useful in analytical chemistry for determining the enantiomeric composition of chiral tetrahydroquinolines via chromatography on achiral stationary phases. scirp.org
The table below provides examples of N-derivatization reactions applicable to the this compound scaffold.
| Derivatization Type | Typical Reagents | Product Class | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base | N-Alkyl-5-chloro-1,2,3,4-tetrahydroquinoline | researchgate.net |
| N-Acylation | Acyl chloride or Anhydride (B1165640) | N-Acyl-5-chloro-1,2,3,4-tetrahydroquinoline | researchgate.net |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., Hantzsch ester) | N-Alkyl-5-chloro-1,2,3,4-tetrahydroquinoline | organic-chemistry.org |
| Carbamate Formation | Menthyl chloroformate | N-(Menthoxycarbonyl)-5-chloro-1,2,3,4-tetrahydroquinoline | scirp.org |
Transformations of the Saturated Ring System (e.g., Oxidation, Reduction, Ring-opening)
The saturated heterocyclic ring of this compound can undergo several key transformations, most notably oxidation to form aromatic or partially saturated systems, and reduction to yield fully saturated derivatives.
Oxidation and Dehydrogenation: The most common transformation of the saturated ring is oxidative dehydrogenation to form the corresponding aromatic 5-chloroquinoline (B16772). acs.orgnih.gov A variety of oxidizing agents and catalytic systems can achieve this aromatization. For example, o-quinone-based catalysts, in conjunction with a Co(salophen) cocatalyst, can efficiently perform the dehydrogenation using ambient air as the oxidant at room temperature. acs.org Manganese dioxide (MnO₂) has also been identified as a clean and effective reagent for this purpose. nih.gov The choice of oxidant can also lead to other products; for instance, hydrogen peroxide in acetic acid can selectively oxidize the C2 position to yield 5-chloro-3,4-dihydroquinolin-2-one. Cobalt nanoparticles encapsulated in nitrogen-doped carbon nanotubes have been shown to catalyze the oxidative dehydrogenation as well. researchgate.net
Reduction: Conversely, the aromatic portion of the tetrahydroquinoline ring system can be further reduced. Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst can lead to the full saturation of the molecule, producing 5-chloro-decahydroquinoline. This demonstrates the ability to modulate the saturation level of the heterocyclic core depending on the desired molecular properties.
Ring-Opening: Ring-opening reactions are less common but can be induced under specific conditions. Photochemical reactions, such as UV irradiation in benzene (B151609), have been reported to generate a 6π-electrocyclic ring-opened product in modest yields. Another specialized transformation involves a domino reduction-cyclization-ring opening sequence starting from azido-cyclopropyl ketones to ultimately form quinolinone derivatives, highlighting complex pathways that can alter the core ring structure. nih.gov
Selected transformations of the saturated ring are detailed in the table below.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation (Aromatization) | KMnO₄, Acidic solution | 5-Chloroquinoline | N/A | |
| Oxidation (Ketone Formation) | H₂O₂, Acetic acid, 60°C | 5-Chloro-3,4-dihydroquinolin-2-one | 78% | |
| Reduction (Full Saturation) | H₂, Pd/C (5% wt) | 5-Chloro-decahydroquinoline | High | |
| Photochemical Ring-Opening | UV irradiation (254 nm), Benzene | 6π-Electrocyclic ring-opened product | 28% |
Regioselective C-H Functionalization (e.g., C8-alkenylation/arylation)
Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient strategy for molecular derivatization. For the this compound scaffold, the C8 position is a primary target for such transformations, often directed by the nitrogen atom.
Rhodium(I)-catalyzed C-H activation has been successfully employed for the C8-selective alkenylation and arylation of 1,2,3,4-tetrahydroquinolines. researchgate.net Using a [Rh(CO)₂(acac)] catalyst, these reactions proceed via a decarbonylative coupling with alkenyl or aryl carboxylic acids, respectively. researchgate.net The proposed mechanism involves the formation of a six-membered rhodacycle intermediate, which directs functionalization specifically to the C8 position. researchgate.net
While much of the research on regioselective C-H functionalization has focused on quinoline N-oxides, the mechanistic principles are relevant. acs.orgmdpi.com For quinoline N-oxides, palladium-catalyzed C8-arylation can be achieved with high selectivity over C2-arylation by careful choice of solvent and additives. acs.org Studies suggest the reaction proceeds through a cyclopalladation pathway, where the stability of the resulting five-membered palladacycle (for C8 activation) favors it over the four-membered alternative (for C2 activation). acs.org The use of specific bases, such as lithium-zinc amides, can also direct metalation and subsequent functionalization to the C8 position of the quinoline ring system. researchgate.net
These advanced methods provide a powerful means to elaborate the tetrahydroquinoline core at positions that are not readily accessible through classical electrophilic substitution, opening new avenues for the synthesis of complex, polysubstituted derivatives.
| Reaction Type | Catalyst/Reagents | Position | Product Type | Reference |
|---|---|---|---|---|
| C-H Alkenylation | [Rh(CO)₂(acac)], Piv₂O, Alkenyl carboxylic acid | C8 | 8-Alkenyl-5-chloro-1,2,3,4-tetrahydroquinoline | researchgate.net |
| C-H Arylation | [Rh(CO)₂(acac)], Piv₂O, Aryl carboxylic acid | C8 | 8-Aryl-5-chloro-1,2,3,4-tetrahydroquinoline | researchgate.net |
| Directed Metalation | Lithium-zinc amides, Electrophile | C8 | 8-Substituted-quinoline | researchgate.net |
Structural Elucidation and Advanced Characterization of 5 Chloro 1,2,3,4 Tetrahydroquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Chloro-1,2,3,4-tetrahydroquinoline. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete assignment of all proton and carbon signals can be achieved, providing insights into the electronic environment of each nucleus and the stereochemistry of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The aromatic protons on the benzene (B151609) ring typically appear as distinct multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The presence of the chloro substituent at the C5 position influences the chemical shifts of the adjacent aromatic protons. The protons on the saturated heterocyclic ring (at positions C2, C3, and C4) resonate in the upfield region, with their multiplicity and coupling constants revealing their connectivity. The proton attached to the nitrogen (N-H) often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
For comparison, in the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), the protons of the methylene (B1212753) groups at C2, C3, and C4 typically show complex multiplets due to spin-spin coupling. researchgate.net For derivatives, such as N-acylated or N-sulfonylated 5-chloro-1,2,3,4-tetrahydroquinolines, the chemical shifts of the protons adjacent to the nitrogen atom are significantly affected.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the chloro substituent and the fused heterocyclic ring. The carbon atom directly bonded to the chlorine atom (C5) will exhibit a characteristic chemical shift. The carbons of the saturated portion of the molecule (C2, C3, and C4) will appear in the aliphatic region of the spectrum. The chemical shift of C8a and C4a, the bridgehead carbons, are also diagnostic.
In related tetrahydroquinoline derivatives, the carbon signals provide a clear map of the molecular structure. sdsu.edu For instance, the chemical shifts of the carbons in the heterocyclic ring are sensitive to the nature of substituents on the nitrogen atom.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY)
Two-dimensional (2D) NMR experiments are powerful techniques for establishing the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, which is particularly useful for complex molecules. youtube.comepfl.ch
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This allows for the tracing of the proton-proton connectivity within the spin systems of the aromatic and aliphatic rings of this compound.
HSQC (Heteronuclear Single Quantum Coherence) : The ¹H-¹³C HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). sdsu.edu This is an essential tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : The ¹H-¹³C HMBC spectrum displays correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). sdsu.edu This technique is crucial for identifying the connectivity between different spin systems and for assigning quaternary carbons (carbons with no attached protons), such as C4a, C5, and C8a.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) : These experiments show correlations between protons that are close in space, regardless of whether they are directly bonded. This information is vital for determining the stereochemistry and conformation of the molecule, such as the spatial relationship between substituents on the heterocyclic ring. researchgate.net
By combining the information from these 1D and 2D NMR experiments, a complete and detailed structural elucidation of this compound and its derivatives can be achieved.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Key characteristic IR peaks for this compound have been reported at 3414 cm⁻¹, 1596 cm⁻¹, and 761 cm⁻¹. The band at 3414 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the tetrahydroquinoline ring. researchgate.net The absorption at 1596 cm⁻¹ can be attributed to the C=C stretching vibrations within the aromatic ring. The band at 761 cm⁻¹ likely corresponds to C-H out-of-plane bending vibrations of the aromatic protons and the C-Cl stretching vibration. Other expected vibrations would include C-H stretching of the aromatic and aliphatic portions, and C-N stretching vibrations.
Interactive Data Table: Characteristic FT-IR Peaks for this compound
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3414 | N-H stretch | Secondary Amine | |
| 1596 | C=C stretch | Aromatic Ring | |
| 761 | C-H bend / C-Cl stretch | Aromatic / Chloroalkane |
Note: This table is based on reported data and general spectroscopic principles. The exact peak positions can vary slightly based on the sample preparation and measurement conditions.
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to deduce the elemental formula.
For this compound (C₉H₁₀ClN), the molecular ion peak ([M]⁺) in the mass spectrum would appear at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of 1,2,3,4-tetrahydroquinolines upon electron ionization typically involves the loss of a hydrogen atom (M-1) or cleavage of the heterocyclic ring. cdnsciencepub.com The fragmentation of this compound is expected to follow similar pathways, influenced by the presence of the chloro substituent. Common fragmentation pathways for related tetrahydroquinolines include the loss of small neutral molecules. The presence of the chlorine atom will also influence the fragmentation, potentially leading to the loss of a chlorine radical or a molecule of HCl.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (for ³⁵Cl) | Proposed Fragment | Description | Reference |
| 167 | [C₉H₁₀ClN]⁺ | Molecular Ion ([M]⁺) | N/A |
| 166 | [C₉H₉ClN]⁺ | Loss of a hydrogen radical from the molecular ion | cdnsciencepub.com |
| 132 | [C₉H₉N]⁺ | Loss of a chlorine radical from the molecular ion | N/A |
| 131 | [C₉H₈N]⁺ | Loss of HCl from the molecular ion | N/A |
Note: This table is based on the predicted fragmentation pattern derived from the known fragmentation of related compounds. Actual experimental data would be required for definitive assignments.
X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation
X-ray crystallographic analysis of substituted tetrahydroquinoline derivatives has shown that the tetrahydro ring system often adopts a distorted boat conformation. The degree of distortion and the specific bond angles, such as the N1-C2-C3 angle, can vary depending on the nature and steric bulk of the substituents on the ring. For this compound hydrochloride, it is expected that the nitrogen atom would be protonated, forming a salt with the chloride anion. This would lead to specific intermolecular interactions, such as hydrogen bonding between the N-H group and the chloride ion, which would influence the crystal packing.
The determination of the crystal structure of this compound or its derivatives would provide unequivocal confirmation of its stereochemistry and detailed insights into its solid-state packing and intermolecular interactions.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable tools in the synthesis and characterization of this compound and its derivatives. These methods are crucial for monitoring reaction progress, assessing the purity of the final products, and isolating target compounds from complex reaction mixtures. The primary chromatographic techniques employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), each offering distinct advantages for analytical and preparative-scale applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis and purification of tetrahydroquinoline derivatives due to its high resolution, sensitivity, and applicability to a wide range of compounds. It is used to determine the purity of synthesized compounds, often expressed as a percentage of the main peak area in the chromatogram, and to isolate high-purity samples for further analysis or use. adventchembio.comgoogle.com
Reverse-Phase and Normal-Phase HPLC: Reverse-phase HPLC (RP-HPLC) is the most common mode used for these compounds. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For instance, 1,2,3,4-Tetrahydroisoquinoline (B50084), a structurally related compound, can be effectively analyzed using a C18 or a specialized reverse-phase column like Newcrom R1 with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This methodology is scalable and can be adapted for preparative separations to isolate impurities. sielc.com
Chiral HPLC: Many derivatives of the tetrahydroquinoline scaffold possess a chiral center, making the separation of enantiomers a critical step, as different enantiomers can exhibit distinct biological activities. doi.orgrsc.org Chiral HPLC is the preferred method for this purpose, utilizing Chiral Stationary Phases (CSPs) to achieve enantioseparation.
Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used. Columns like Chiralpak® and Lux® series, which contain selectors like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate), have proven effective in separating the enantiomers of various heterocyclic compounds, including tetrahydroisoquinoline analogs. nih.govmdpi.com The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution. doi.orgnih.gov
Zwitterionic and cyclodextrin-based CSPs also play a significant role. For example, the stereoisomers of 1,2,3,4-tetrahydroisoquinoline analogs have been successfully resolved using Cinchona alkaloid-based zwitterionic CSPs with a polar ionic mobile phase. nih.gov Cyclodextrin-based columns, which separate enantiomers based on the formation of inclusion complexes, are another powerful tool in the chiral separation of these molecules. mdpi.com
| Compound Type | Chromatographic Mode | Column (Stationary Phase) | Mobile Phase | Application | Reference |
|---|---|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Reverse Phase (RP) | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | Purity assessment and preparative isolation | sielc.com |
| Hexahydroquinoline Derivatives | Chiral NP-HPLC | WhelkoShell ( (S,S)-1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene) | Alkane/alcohol mixtures | Enantioseparation | doi.org |
| Hexahydroquinoline Derivatives | Chiral RP-HPLC | CDShell (Cyclodextrin-based) | Acetonitrile/buffer | Enantioseparation | doi.org |
| 1-Aryl Substituted-1,2,3,4-tetrahydroisoquinolines | Chiral HPLC | Chiralcel OD-H | 2-propanol/hexane (30/70) with 0.01% DEA | Enantiomeric excess (ee) evaluation | nih.gov |
| Cationic 1,2,3,4-tetrahydroisoquinoline Analogs | Chiral HPLC (Ion-Exchange) | Chiralpak ZWIX(+) / ZWIX(-) (Cinchona alkaloid-based zwitterionic) | Polar ionic mobile phase | Enantioseparation | nih.gov |
| Laudanosine (Tetrahydroisoquinoline alkaloid) | Chiral HPLC | Chiralpak AD (Amylose-based) / Chiralcel OD (Cellulose-based) | Not specified | Semi-preparative isolation of enantiomers | mdpi.com |
Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique for separating and analyzing volatile compounds. libretexts.org For this compound and its less polar, more volatile derivatives, GC can be an effective method for purity assessment. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. libretexts.org
The choice of the stationary phase is critical for achieving good separation. Columns with varying polarities are available. For complex mixtures, specialized stationary phases like tetraphenyl porphyrin (TPP) have shown unique selectivity for aromatic and heterocyclic molecules through π-π stacking interactions. nih.gov Coupling GC with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) allows for both quantification and structural identification of the components in a sample. libretexts.org GC/MS is particularly valuable for identifying impurities and reaction byproducts.
| Analyte Type | Column (Stationary Phase) | Detector | Application | Reference |
|---|---|---|---|---|
| Volatile organic compounds | General purpose (e.g., HP-5MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | General purity assessment and component identification | libretexts.org |
| Alicyclic and aromatic molecules | Tetraphenyl porphyrin (TPP) | Not specified | High-resolution separation of complex mixtures, including polychlorinated biphenyls | nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective method widely used for qualitative analysis in synthetic chemistry. analyticaltoxicology.comkhanacademy.org It is primarily employed to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. youtube.com TLC is also used for preliminary purity checks and to determine the optimal solvent system for purification by column chromatography. youtube.com
In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. khanacademy.org The plate is then placed in a chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and compounds separate based on their differential partitioning between the stationary and mobile phases. khanacademy.org Non-polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while polar compounds have stronger interactions with the silica gel and move shorter distances. Visualization is often achieved using UV light, under which UV-active compounds appear as dark spots. youtube.com
| Stationary Phase | Typical Mobile Phase (Eluent) | Visualization | Application | Reference |
|---|---|---|---|---|
| Silica Gel 60 F254 | Hexane/Ethyl Acetate (B1210297) mixtures | UV light (254 nm) | Monitoring reaction progress, preliminary purity check | khanacademy.orgyoutube.com |
| Silica Gel | Ethyl Acetate/Hexane (7:3) | Not specified | Separation of (S)-5,6,7,8-tetrahydroquinoline-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | nih.gov |
| Silica Gel | Methanol (B129727)/Dichloromethane mixtures | UV light, chemical stains | Analysis of more polar compounds | khanacademy.org |
Preparative Chromatography
The isolation of this compound and its derivatives in pure form and on a larger scale is typically achieved using preparative chromatography. This involves scaling up analytical separation methods, most commonly HPLC. sielc.com Preparative HPLC uses larger columns and higher flow rates to handle milligram to gram quantities of material, allowing for the purification of final products away from unreacted starting materials and byproducts. analyticaltoxicology.com
Another powerful technique for preparative-scale separation is High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid supports, thus preventing irreversible adsorption of the sample. It has been successfully used to isolate flavonoids and other natural products and can be applied to the purification of synthetic compounds as well. nih.gov
Computational Chemistry and Theoretical Studies on 5 Chloro 1,2,3,4 Tetrahydroquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecule's behavior at the electronic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its structure, energy, and other electronic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By calculating the electron density, DFT can determine the molecular structure, vibrational frequencies, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is particularly important as it relates to the molecule's chemical reactivity and stability.
While specific DFT studies focused solely on 5-Chloro-1,2,3,4-tetrahydroquinoline are not extensively detailed in the available literature, the methodology has been applied to a wide range of related quinoline (B57606) and tetrahydroisoquinoline derivatives. tandfonline.com These studies provide a framework for understanding the types of properties that can be calculated. For instance, DFT is used to determine key quantum chemical descriptors, as illustrated in the table below for analogous compounds.
Table 1: Illustrative Quantum Chemical Descriptors Calculated via DFT for Related Heterocyclic Compounds
| Parameter | Description | Typical Calculated Value (Example) |
|---|---|---|
| Eₕₒₘₒ (eV) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| Eₗᵤₘₒ (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | LUMO-HOMO energy difference, indicates chemical reactivity | ~4.0 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | ~2.0 eV |
| Electrophilicity Index (ω) | Propensity of a species to accept electrons | ~3.5 eV |
Note: The values in this table are representative examples from studies on related heterocyclic compounds and are for illustrative purposes only.
The non-aromatic, saturated portion of the this compound allows for different spatial arrangements or conformations. Computational conformational analysis is crucial for identifying the most stable three-dimensional structures.
Studies on the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), have been performed using high-level quantum chemistry calculations to determine the precise molecular structures of its conformers. rsc.orgnih.gov These calculations have identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers. rsc.orgnih.gov The most stable conformer is determined to be a "half-chair" form. rsc.org The boat conformation is considered more likely to be a transition state between more stable forms. rsc.org The energy barrier between different conformers of the parent compound is relatively low, suggesting that the molecule can interconvert between these shapes. rsc.orgnih.gov
Table 2: Calculated Relative Energies of 1,2,3,4-Tetrahydroquinoline Conformers
| Conformer | Description | Relative Energy (kJ/mol) | Stability |
|---|---|---|---|
| Half-Chair (Twisted) | Lowest energy conformation where the saturated ring is puckered. | 0.00 | Most Stable |
| Boat | A higher-energy transition state conformation. | Higher | Less Stable |
| Planar | A high-energy transition state for interconversion. | Significantly Higher researchgate.net | Unstable |
Note: Data is based on the parent compound 1,2,3,4-tetrahydroquinoline.
Mechanistic Investigations through Computational Modeling
Computational modeling is a vital tool for investigating reaction mechanisms, allowing researchers to map out the energy landscape of a chemical reaction. This involves identifying intermediates, transition states, and calculating activation energies, which provides a molecular-level understanding of how a reaction proceeds. For instance, computational studies can elucidate the pathways for the synthesis of tetrahydroquinoline derivatives, such as those involving domino reactions or metal-mediated heterocyclization. mdpi.com While specific mechanistic investigations computationally modeled for this compound are not prominently available, the general approach provides invaluable insights. Such studies would typically use DFT to calculate the geometries and energies of all species along a proposed reaction coordinate to validate the most likely pathway for its synthesis or subsequent reactions.
Molecular Modeling and Simulation
Beyond the properties of a single molecule, molecular modeling and simulation techniques are used to predict how this compound interacts with other molecules, particularly biological macromolecules like proteins.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand (like this compound) to the active site of a target protein. Docking studies on various chloro-substituted quinoline and tetrahydroquinoline derivatives have been performed to assess their potential as inhibitors for various enzymes, such as HIV reverse transcriptase or kinases involved in cancer.
These studies calculate a "docking score," which estimates the binding affinity, and reveal key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the ligand-protein complex. For example, studies on 7-chloroquinoline (B30040) hybrids have identified specific amino acid residues they interact with within the active site of the BCR-ABL1 tyrosine kinase enzyme, a target in leukemia.
Table 3: Example of Molecular Docking Results for Chloro-Substituted Quinoline Analogs
| Compound Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| 7-Chloroquinoline-Thiazole Hybrid 1a | BCR-ABL1 Kinase | -8.9 | Met318, Thr315, Phe382 |
| 7-Chloroquinoline-Thiazole Hybrid 1d | BCR-ABL1 Kinase | -8.6 | Met318, Glu286, Asp381 |
| Chloro-substituted quinoline 4 | HIV Reverse Transcriptase | -10.67 | Lys101, Trp229 |
Note: This table presents data for analogous chloro-substituted quinoline compounds to illustrate the application and results of molecular docking studies.
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For a compound like this compound complexed with a protein, an MD simulation can assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein, and provide a more detailed understanding of the binding thermodynamics.
In studies of various substituted tetrahydroquinoline derivatives, MD simulations have been used to confirm that the ligand remains stably bound within the active site of its target protein over the simulation period (e.g., 100 nanoseconds). tandfonline.com Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of persistent hydrogen bonds throughout the simulation. These simulations have validated the stability of protein-ligand interactions for numerous tetrahydroquinoline-based compounds being investigated as potential therapeutic agents.
Synthetic Utility of 5 Chloro 1,2,3,4 Tetrahydroquinoline As a Chemical Building Block
Precursor in the Synthesis of Quinolines and Quinoline (B57606) Derivatives
A primary application of 5-Chloro-1,2,3,4-tetrahydroquinoline is its role as a direct precursor to 5-chloroquinoline (B16772) and its derivatives through dehydrogenation, also known as aromatization. This transformation is synthetically valuable as the quinoline moiety is a core component of numerous pharmaceuticals and bioactive compounds. nih.govacs.org The process involves the removal of hydrogen from the saturated ring to form the fully aromatic quinoline system.
Various catalytic systems have been developed to achieve this transformation efficiently under mild conditions. These methods often employ a catalyst and an oxidant, with molecular oxygen from ambient air being a preferred "green" oxidant. nih.govrsc.org
Key research findings in the dehydrogenation of substituted tetrahydroquinolines include:
o-Quinone-Based Catalysis: A modular catalyst system using 1,10-phenanthroline-5,6-dione (B1662461) (phd) or its ruthenium complex, [Ru(phd)₃]²⁺, in conjunction with a cocatalyst like Co(salophen), has been shown to effectively dehydrogenate tetrahydroquinolines at room temperature using ambient air. nih.govacs.orgorganic-chemistry.org For instance, the closely related isomer, 6-chloro-1,2,3,4-tetrahydroquinoline, was converted to 6-chloroquinoline (B1265530) in an excellent yield of 95% using this system. acs.org
Metal-Free Carbon Catalysis: Nitrogen and phosphorus co-doped carbon materials (NPCH) have been developed as heterogeneous catalysts for the oxidative dehydrogenation of N-heterocycles. rsc.org These catalysts demonstrate high activity and selectivity in water, using air as the oxidant. The reaction is compatible with electron-withdrawing groups, such as chloro substituents, on the tetrahydroquinoline ring. rsc.org
Cobalt and Iridium Catalysis: Heterogeneous cobalt oxide catalysts and various iridium complexes have also proven effective for the aerobic dehydrogenation of tetrahydroquinolines. researchgate.netorganic-chemistry.org These systems are noted for their good yields and tolerance of various functional groups.
The choice of catalyst can be critical for reaction efficiency and selectivity, as summarized in the table below for representative chloro-substituted systems.
Table 1: Catalytic Systems for Dehydrogenation of Chloro-Substituted Tetrahydroquinolines
| Catalyst System | Oxidant | Solvent | Conditions | Product | Yield (%) | Citation(s) |
|---|---|---|---|---|---|---|
| [Ru(phd)₃]²⁺/Co(salophen) | Air | Acetonitrile (B52724) | Room Temp., 24h | 6-Chloroquinoline | 95 | acs.org |
| NPCH (N,P co-doped carbon) | Air | Water | 120 °C, 12h | Chloro-substituted quinolines | Good | rsc.org |
| Heterogeneous Cobalt Oxide | Air | Toluene (B28343) | 100 °C, 24h | Corresponding quinolines | Good | organic-chemistry.org |
Scaffold for Diversified Heterocyclic Systems
The this compound framework serves as an excellent scaffold for generating diverse libraries of heterocyclic compounds. Both the nitrogen atom of the tetrahydro-ring and the chloro-substituted benzene (B151609) ring provide reactive sites for functionalization and diversification.
N-Functionalization: The secondary amine in the tetrahydroquinoline ring is readily acylated or alkylated. For example, acylation with various acyl chlorides in the presence of a base like triethylamine (B128534) can be used to introduce a wide range of substituents on the nitrogen atom, leading to novel amide derivatives. nih.gov
C-Cl Functionalization: The chlorine atom at the 5-position is a key handle for modern cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds. This functionalization dramatically expands the structural diversity achievable from this single precursor. Common transformations include:
Suzuki-Miyaura Coupling: Reaction with arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form 5-aryl-tetrahydroquinolines.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce new nitrogen-based substituents at the 5-position.
Ullmann Coupling: Copper-catalyzed reactions to form biheterocyclic systems.
The table below summarizes key diversification reactions using the chloro-substituent as a reactive handle.
Table 2: Diversification of the this compound Scaffold via Cross-Coupling
| Reaction Type | Catalyst System Example | Reagent | Product Type | General Yield Range (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 5-Aryl derivatives | 54-89 |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Amines, Amides | 5-Amino/Amido derivatives | 63-78 |
| Ullmann Coupling | CuI, 1,10-phenanthroline | Heterocycles | Biheterocyclic systems | ~41 |
These derivatization strategies allow chemists to systematically modify the core structure to explore structure-activity relationships in drug discovery programs. nih.gov
Intermediate in the Construction of Complex Polycyclic Structures
The this compound core is also a valuable intermediate for the synthesis of more complex, rigid polycyclic structures, particularly those containing fused rings. These larger systems are of interest in materials science and medicinal chemistry.
Convenient methods for synthesizing fused heterocyclic systems involve the cyclization of reaction products derived from 2-aryl-1,2,3,4-tetrahydroquinolines with reagents like triphosgene, chloroacetyl chloride, or oxalyl chloride. bohrium.com While starting from a 2-aryl derivative, these reactions demonstrate how the tetrahydroquinoline nucleus can be annulated to form larger polycycles.
Domino reactions, also known as cascade reactions, represent a highly efficient strategy for building molecular complexity from simple starting materials in a single operation. nih.gov Tetrahydroquinoline derivatives are excellent substrates for such transformations. For example:
Povarov Reaction: A three-component reaction between an aniline (B41778), an aldehyde, and an activated alkene can yield substituted tetrahydroquinolines, which can then be elaborated into polycyclic systems. organic-chemistry.org
Intramolecular Cyclizations: Functional groups introduced onto the tetrahydroquinoline scaffold can be designed to react intramolecularly, forming new rings. A two-step procedure involving an initial intermolecular hydroaminoalkylation followed by an intramolecular Buchwald-Hartwig amination provides direct access to specific tetrahydroquinolines that can be precursors to larger systems. researchgate.net
Fused Ring Synthesis: The reaction of anilines with cyclic enol ethers like 3,4-dihydro-2H-pyran, catalyzed by Lewis acids such as AlCl₃, leads to the formation of pyrano[3,2-c]quinolines, which are complex polycyclic structures. researchgate.net
These strategies highlight the role of the tetrahydroquinoline skeleton as a foundational element upon which additional rings can be constructed, leading to structurally intricate and often biologically active molecules. bohrium.comnih.gov
Application in the Design of Chemical Probes and Ligands for Molecular Targets
The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in bioactive natural products and synthetic drugs. nih.govfrontiersin.org The 5-chloro derivative, in particular, serves as a valuable starting point for the design of chemical probes and ligands to investigate and modulate the function of specific molecular targets.
A notable application is in the development of inhibitors for the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which is a key regulator of inflammatory responses and is implicated in cancer.
Researchers have designed and synthesized series of 1,2,3,4-tetrahydroquinoline-2-carboxamides and systematically modified the scaffold to find potent inhibitors of NF-κB transcriptional activity. nih.gov
Structure-activity relationship (SAR) studies on these synthesized libraries have identified derivatives with potent cytotoxic activity against various human cancer cell lines, demonstrating the utility of the scaffold in developing potential anticancer agents. nih.gov
The related tetrahydroisoquinoline (THIQ) core, an isomer of tetrahydroquinoline, is also a well-established pharmacophore for various central nervous system targets, further validating the utility of this general structural motif. THIQ derivatives have been developed as ligands for:
Sigma (σ) Receptors: The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) residue is a key element in ligands with high affinity for the σ₂ receptor. nih.gov
Serotonin (5-HT) Receptors: N-substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and identified as a class of ligands for the 5-HT₁A receptor, acting as agonists or partial agonists. nih.gov
The ability to readily diversify the this compound scaffold allows for the systematic optimization of binding affinity and selectivity, making it an important tool for creating tailored chemical probes to study biological pathways and for the development of new therapeutic agents. nih.govnih.gov
Table 3: Tetrahydroquinoline Scaffolds as Ligands for Molecular Targets
| Scaffold Base | Molecular Target | Biological Activity / Application | Citation(s) |
|---|---|---|---|
| 1,2,3,4-Tetrahydroquinoline | NF-κB | Inhibition of transcriptional activity, Cytotoxicity in cancer cells | nih.gov |
| 1,2,3,4-Tetrahydroisoquinoline (B50084) | Sigma-2 (σ₂) Receptor | High-affinity ligands for receptor studies | nih.gov |
| 1,2,3,4-Tetrahydroisoquinoline | Serotonin 5-HT₁A Receptor | Agonist / Partial agonist ligands | nih.gov |
Emerging Research Directions and Future Perspectives for 5 Chloro 1,2,3,4 Tetrahydroquinoline
Development of Novel and More Efficient Synthetic Pathways
The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinoline has traditionally been achieved through the reduction of 5-chloroquinoline (B16772). A common laboratory-scale method involves the use of platinum oxide as a catalyst in acetic acid under a hydrogen atmosphere. google.com Another approach utilizes sodium cyanoborohydride in the presence of hydrochloric acid. uva.nl However, these methods often require stoichiometric reagents or expensive precious metal catalysts.
Recent research has focused on developing more cost-effective and efficient catalytic systems. One such approach employs a granular, non-precious metal cobalt catalyst for the hydrogenation of 5-chloroquinoline. thieme-connect.comthieme-connect.com While representing a move towards more sustainable catalysts, this method can be challenged by hydrodehalogenation, where the chlorine substituent is undesirably removed, thus lowering the yield of the target compound. thieme-connect.comthieme-connect.com
A significant breakthrough has been demonstrated with the use of a sophisticated heterogeneous catalyst composed of platinum nanoparticles encapsulated within a metal-organic framework (MOF), specifically Zn-ZIFs@Pt@Zn-ZIFs. nih.govresearchgate.net This "sandwich" nanostructure enables a phenomenon known as hydrogen spillover, where activated hydrogen atoms migrate from the platinum core across the MOF shell to the substrate. nih.govresearchgate.net This technique achieves the hydrogenation of 5-chloroquinoline with exceptionally high selectivity (>99%) for this compound, avoiding over-hydrogenation and dehalogenation. nih.gov This method is comparable to the best-reported heterogeneous catalysts for this transformation. nih.gov
Other synthetic strategies include multi-step sequences, such as the condensation of a chloroaniline with acrylic acid or its derivatives, followed by cyclization and subsequent chlorination. google.com Palladium-catalyzed cross-coupling reactions have also been employed in the synthesis of derivatives, indicating the potential for building the substituted tetrahydroquinoline core through modern catalytic bond-forming reactions. googleapis.com
Table 1: Comparison of Selected Synthetic Pathways to this compound
| Catalyst / Reagent System | Substrate | Key Features & Findings | Selectivity / Yield | Reference(s) |
|---|---|---|---|---|
| Platinum Oxide (PtO₂) / H₂ | 5-Chloroquinoline | Standard hydrogenation method using a precious metal catalyst. | Not specified. | google.com |
| Sodium Cyanoborohydride / HCl | 5-Chloroquinoline | Utilizes a chemical reductant; reaction proceeds at 60 °C. | 60% yield. | uva.nl |
| Granular Cobalt Catalyst / H₂ | 5-Chloroquinoline | Employs a non-precious, heterogeneous metal catalyst. | 51% yield; prone to hydrodehalogenation. | thieme-connect.comthieme-connect.com |
| Zn-ZIFs@Pt@Zn-ZIFs / H₂ | 5-Chloroquinoline | Advanced MOF-based catalyst enabling selective hydrogen spillover. | >99% selectivity. | nih.govresearchgate.net |
Exploration of Underexplored Reactivity Pathways
The reactivity of this compound is primarily dictated by the nucleophilic secondary amine, the aromatic ring activated by the amine and substituted by chlorine, and the potential for reactions on the saturated portion of the heterocyclic ring.
Known reactions include functionalization of the nitrogen atom. For instance, N-benzylation has been accomplished using benzyl (B1604629) bromide and a base like potassium carbonate. uva.nl Palladium-catalyzed N-arylation has also been reported, demonstrating that the nitrogen can be integrated into more complex structures. googleapis.com
The chloro substituent itself represents a reactive handle for nucleophilic aromatic substitution, where it could be replaced by groups such as amines or thiols, although specific examples for the 5-chloro isomer are not extensively detailed. The entire ring system can also undergo further reduction. For example, catalytic hydrogenation can lead to the fully saturated 5-Chloro-decahydroquinoline.
Future research could focus on less-explored transformations. The application of modern C-H activation methodologies to the benzene (B151609) or pyridine (B92270) ring portions could provide novel routes for functionalization, bypassing the need for pre-functionalized starting materials. Expanding the scope of transition-metal-catalyzed cross-coupling reactions at the C-Cl bond is another promising avenue. Furthermore, the diastereoselective functionalization of the saturated ring, potentially guided by a chiral catalyst or a substituent on the nitrogen, remains an area ripe for investigation.
Integration with Advanced Flow Chemistry and Automation
The synthesis of fine chemicals is increasingly benefiting from the integration of continuous flow chemistry and automated reaction platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), improved scalability, and reduced waste, aligning with the principles of green chemistry. jku.at
While specific examples of the flow synthesis of this compound are not yet prominent in the literature, the development of robust heterogeneous catalysts paves the way for this transition. The Zn-ZIFs@Pt@Zn-ZIFs catalyst system, being a solid, is particularly well-suited for use in packed-bed flow reactors. nih.govresearchgate.net In such a setup, a solution of 5-chloroquinoline would continuously pass through a column containing the catalyst under a hydrogen atmosphere, allowing for a continuous output of the hydrogenated product. This would simplify catalyst separation and recycling, a key advantage of heterogeneous catalysis. jku.at
Future work will likely involve the optimization of such a continuous process, exploring the effects of flow rate, temperature, and pressure on reaction efficiency and selectivity. Automation could be coupled with in-line analytical techniques to enable real-time monitoring and optimization, leading to highly efficient and autonomous production of this compound.
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
The structural elucidation of this compound and its derivatives is routinely accomplished using standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). jku.at These methods provide a static snapshot of the final product's structure.
However, a deeper understanding of reaction mechanisms and kinetics requires advanced techniques capable of monitoring dynamic processes in real-time. For complex catalytic systems, such as the MOF-encapsulated catalysts used for selective hydrogenation, in-situ characterization is invaluable. For example, techniques like in-situ X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) can be used to observe the state of the catalyst and its interaction with reactants under actual reaction conditions. researchgate.net
Future research would benefit from the broader application of such dynamic spectroscopic methods. For instance, in-situ IR or Raman spectroscopy could be used to track the concentration of reactants, intermediates, and products in real-time during a reaction, providing crucial kinetic data. This information is essential for identifying transient species, confirming proposed mechanistic pathways, and optimizing reaction conditions for both batch and flow syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
